molecular formula C19H23N3O3 B2945142 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034316-52-2

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2945142
CAS No.: 2034316-52-2
M. Wt: 341.411
InChI Key: WDSJYNNCRHKMEU-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound recognized for its versatility in various fields. This compound is characterized by its intricate structure, incorporating both phenoxy and pyrrolidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes:

  • Formation of Phenoxy Intermediate: Reacting 4-isopropylphenol with an appropriate alkyl halide under basic conditions to yield the corresponding phenoxy derivative.

  • Pyrrolidinyl Intermediate: Reacting pyrimidin-2-ol with a pyrrolidinyl halide under basic conditions.

  • Condensation Reaction: Combining both intermediates under controlled conditions to form the final compound. Catalysts and solvents play crucial roles in optimizing yield and purity.

Industrial Production Methods

Industrial production involves scaling up laboratory methods, focusing on:

  • Reaction Optimization: Using catalysts to enhance reaction rates and selectivity.

  • Purification: Employing distillation, crystallization, and chromatographic techniques.

  • Environmental Controls: Managing waste and ensuring sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

  • Reduction: Suitable reducing agents can convert it into reduced forms.

  • Substitution: Nucleophilic and electrophilic substitutions are feasible, depending on the reactive sites involved.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include KMnO₄, CrO₃.

  • Reduction: Agents like NaBH₄, LiAlH₄ are often used.

  • Substitution: Conditions vary widely but can include reagents like alkyl halides, acids, or bases.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups or molecular configurations, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

Biology

It serves as a model compound in studying biochemical pathways and interactions, particularly involving phenoxy and pyrrolidinyl moieties.

Medicine

In medicinal chemistry, the compound's structure is explored for designing drugs targeting specific molecular pathways or receptors.

Industry

Used in manufacturing specialty chemicals and materials, showcasing its versatility.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. These interactions can modify biological pathways, leading to various physiological effects. The exact mechanism depends on the context of its application, whether in a biological system or a chemical process.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

  • 2-(4-Ethylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

  • 2-(4-Tert-butylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific isopropyl and pyrrolidinyl groups, which confer distinctive reactivity and interaction profiles compared to its analogues.

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Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(2)15-4-6-16(7-5-15)24-13-18(23)22-11-8-17(12-22)25-19-20-9-3-10-21-19/h3-7,9-10,14,17H,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSJYNNCRHKMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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